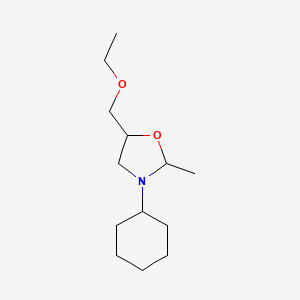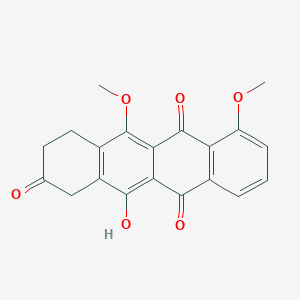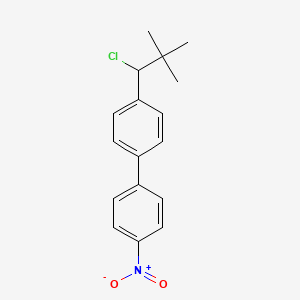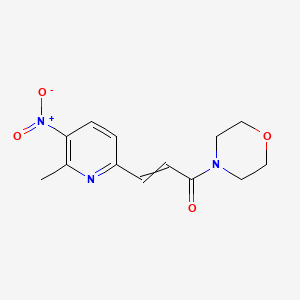
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a methyl and nitro group, a morpholine ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group.
Formation of the propenone moiety: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Morpholine ring attachment: This step might involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Therapeutics: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
相似化合物的比较
Similar Compounds
3-(5-Nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one: Lacks the methyl group.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the morpholine ring and propenone moiety, might confer unique chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
89862-06-6 |
|---|---|
分子式 |
C13H15N3O4 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
3-(6-methyl-5-nitropyridin-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O4/c1-10-12(16(18)19)4-2-11(14-10)3-5-13(17)15-6-8-20-9-7-15/h2-5H,6-9H2,1H3 |
InChI 键 |
UWADKVQJBDQMAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N2CCOCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


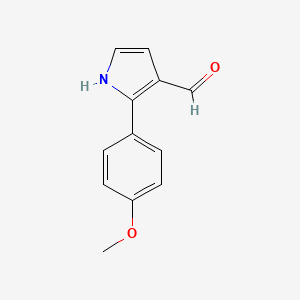
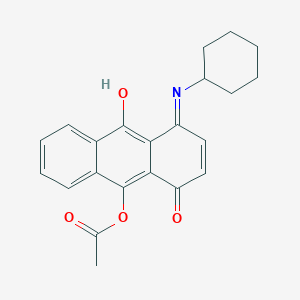
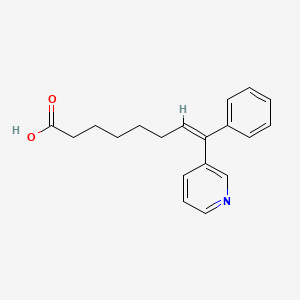
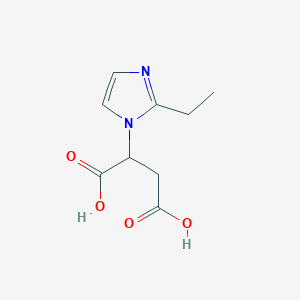
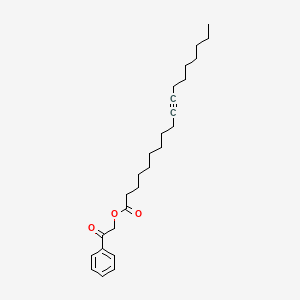
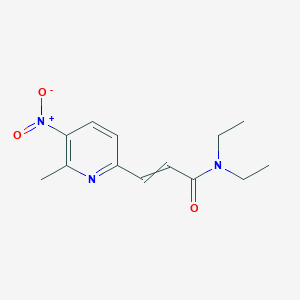
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

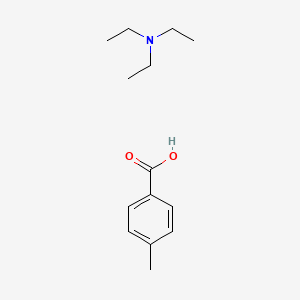
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
